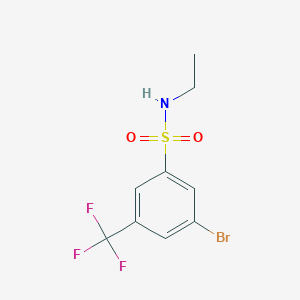

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAJDJLFFZNDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650513 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-79-0 | |

| Record name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Guide to 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide: Principles, Protocols, and Data Interpretation

This in-depth technical guide provides a detailed exploration of the spectroscopic characterization of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques essential for structural elucidation and purity assessment. We will delve into the theoretical underpinnings of each method, present robust experimental protocols, and offer a detailed interpretation of the expected spectroscopic data.

Introduction: The Imperative of Spectroscopic Characterization

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is a halogenated and trifluoromethylated sulfonamide. Compounds within this class are of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of the bromo, ethylsulfonamide, and trifluoromethyl groups on the benzene ring dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, unambiguous structural confirmation through a combination of spectroscopic methods is a critical step in the research and development process.

This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated structural profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Singlet | 1H | Aromatic H |

| ~ 7.8 - 8.0 | Singlet | 1H | Aromatic H |

| ~ 7.6 - 7.8 | Singlet | 1H | Aromatic H |

| ~ 3.1 - 3.3 | Quartet | 2H | -CH₂- |

| ~ 1.2 - 1.4 | Triplet | 3H | -CH₃ |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | -NH- |

Interpretation and Causality:

-

Aromatic Protons: The three protons on the benzene ring are expected to appear as distinct signals due to their unique electronic environments influenced by the bromine, trifluoromethyl, and sulfonamide groups. The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups will deshield these protons, causing them to resonate at a downfield region (higher ppm).

-

Ethyl Group: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons, which are coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.

-

Sulfonamide Proton: The N-H proton of the sulfonamide group is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-S |

| ~ 130 - 135 (quartet) | C-CF₃ |

| ~ 120 - 140 | Aromatic C-H & C-Br |

| ~ 120 - 125 (quartet) | -CF₃ |

| ~ 40 - 45 | -CH₂- |

| ~ 14 - 16 | -CH₃ |

Interpretation and Causality:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electron-withdrawing sulfonamide group will be downfield. The carbon bonded to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Group: The carbon of the -CF₃ group will also be observed as a quartet and will be significantly downfield.

-

Ethyl Group: The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide, a single peak is expected for the -CF₃ group. The chemical shift of trifluoromethyl groups on a benzene ring typically appears between -60 and -65 ppm relative to a CFCl₃ standard.[1][2] The absence of other fluorine-containing groups simplifies the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.[3]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the signals to singlets for each unique carbon.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Workflow for NMR Data Acquisition and Processing:

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (C₉H₉BrF₃NO₂S), the expected monoisotopic mass is approximately 330.9490 u.[4]

Key Features to Expect:

-

Molecular Ion Peak (M⁺): A key feature in the mass spectrum will be the presence of two peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[5][6]

-

Fragmentation Pattern: The molecule is expected to fragment at the weaker bonds. Common fragmentation pathways for sulfonamides include the loss of the ethyl group, SO₂, and cleavage of the C-S bond.

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution data will allow for the determination of the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H stretch (sulfonamide) |

| ~ 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 2980-2850 | Weak | Aliphatic C-H stretch |

| ~ 1600-1450 | Medium-Weak | Aromatic C=C stretch |

| ~ 1350 & 1160 | Strong | Asymmetric and symmetric SO₂ stretch (sulfonamide)[7] |

| ~ 1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~ 700-500 | Medium-Strong | C-Br stretch[8] |

Interpretation and Causality:

-

Sulfonamide Group: The characteristic strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are definitive for the sulfonamide group. The N-H stretch is also a key indicator.[7]

-

Trifluoromethyl Group: The C-F stretching vibrations typically produce very strong absorption bands.

-

Bromo Group: The C-Br stretch appears in the fingerprint region at lower wavenumbers.[8]

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion: A Unified Structural Assignment

By integrating the data from ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, a comprehensive and unambiguous structural identification of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide can be achieved. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system for chemical characterization. The methodologies and expected data presented in this guide provide a robust framework for researchers working with this and structurally related compounds.

References

-

General information. (n.d.). Supporting Information. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta pharmaceutica (Zagreb, Croatia), 57(3), 333–342. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Retrieved from [Link]

-

Tyrra, W., Kremlev, M. M., Naumann, D., & Yagupolskii, Y. L. (2005). How Trimethyl(trifluoromethyl)silane Reacts with Itself in the Presence of Naked Fluoride—A One-Pot Synthesis of Bis([7]crown-5)cesium 1,1,1,3,5,5,5-Heptafluoro-2,4-bis(trifluoromethyl)pentenide. European Journal of Inorganic Chemistry, 2005(22), 4531-4535.

- Takhistov, V. V., Ponomarev, D. A., & V'yunov, K. A. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of General Chemistry, 71(1), 68-85.

-

ResearchGate. (n.d.). FT-IR spectrum of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide. Retrieved from [Link]

-

Everett, T. S. (2001). Fluorine NMR. Retrieved from [Link]

-

Al-Ktaifani, M. M., Al-Othman, Z. A., & Al-Warthan, A. A. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Molecules (Basel, Switzerland), 27(5), 1629. [Link]

-

Kubicki, D. J., Tatton, A. S., & Emsley, L. (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Analytical chemistry, 95(26), 9796–9804. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, p-[2-(purin-6-ylamino)ethyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

- El-didamony, A. M., & El-Ghaffar, M. A. (2017). spectrophotometric method for determination of sulfonamides in water. International Journal of Pharmaceutical Sciences and Research, 8(3), 1184-1191.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Aguilera-Luiz, M. M., Vidal, J. L., Romero-Garrido, R., & Frenich, A. G. (2012). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(3), 635-644.

- de la Torre, B. G., Albericio, F., & Álvarez, M. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 125-136.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

Chemsrc. (n.d.). N-Ethyl benzenesulfonamide. Retrieved from [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Centrality of Benzenesulfonamides in Modern Medicinal Chemistry

Abstract

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, a seemingly simple scaffold that has given rise to a breathtaking diversity of therapeutic agents. First introduced as antibacterial agents, their journey has traversed nearly every major disease category, a testament to their remarkable chemical versatility and privileged interactions with a wide array of biological targets. This guide moves beyond a simple cataloging of drugs to provide an in-depth analysis of the benzenesulfonamide pharmacophore. We will explore the fundamental principles of its action, dissect the structure-activity relationships (SAR) that drive its potency and selectivity, and provide practical, field-proven insights into its application in drug discovery, from antibacterial chemotherapy to targeted cancer treatments.

The Benzenesulfonamide Core: A Privileged Pharmacophore

The unassuming structure of a benzene ring attached to a sulfonamide group (-SO₂NH₂) belies its profound impact. Its power as a pharmacophore stems from several key features:

-

Hydrogen Bonding Capability: The sulfonamide group is an excellent hydrogen bond donor and acceptor, allowing for strong and specific interactions with amino acid residues in enzyme active sites and receptors.[1]

-

Tetrahedral Geometry: The sulfur atom's geometry allows the appended groups to project into three-dimensional space, facilitating precise orientation within binding pockets.

-

Metabolic Stability: The core structure is relatively robust, providing a stable anchor for further chemical modification.

-

Modulatable Acidity: The acidity of the sulfonamide proton can be tuned by substituents on the nitrogen (N1) and the benzene ring, which is critical for optimizing binding affinity and pharmacokinetic properties like solubility.[2]

These intrinsic properties have enabled medicinal chemists to deploy the benzenesulfonamide scaffold as a versatile tool for enzyme inhibition.

Caption: Logical relationship between the core scaffold, its properties, and major therapeutic applications.

The Genesis: Antibacterial Sulfonamides

The story of benzenesulfonamides begins with their discovery as the first broadly effective systemic antibacterials, paving the way for the antibiotic revolution.[2]

Mechanism of Action: Competitive Antagonism

Antibacterial sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] They act as structural mimics of the enzyme's natural substrate, p-aminobenzoic acid (PABA).[4] By blocking this step, they halt the production of dihydrofolate and subsequently tetrahydrofolate, a cofactor essential for the synthesis of purines and DNA.[3][4] This disruption of DNA replication and cell division results in a bacteriostatic, rather than bactericidal, effect.[2][4][5] Humans are unaffected because they acquire folate from their diet and do not possess the DHPS enzyme.[2][3]

Sources

- 1. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

Technical & Economic Assessment: 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

[1]

Executive Summary

For drug discovery programs targeting kinase inhibition or GPCR modulation, 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS: 951884-79-0) serves as a high-value pharmacophore scaffold.[1] The meta-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl group enhances metabolic stability and lipophilicity.[1]

Current Market Status: Direct commercial availability of this specific N-ethyl derivative is sporadic, often listed as "Inquire for Price" or "Out of Stock" with lead times exceeding 4-6 weeks.[1] When available, pricing for fluorinated sulfonamide building blocks typically ranges from $150 to $350 per gram .[1]

Strategic Recommendation: Due to the low cost of the sulfonyl chloride precursor (<$4/g at 25g scale) and the high efficiency of sulfonamide formation, in-house synthesis is the superior strategy for requirements >1 gram.[1] This guide details the "Make vs. Buy" economics and provides a validated synthesis protocol.

Part 1: Chemical Identity & Strategic Value[1]

| Property | Specification |

| Chemical Name | 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide |

| CAS Number | 951884-79-0 |

| Molecular Formula | C₉H₉BrF₃NO₂S |

| Molecular Weight | 332.14 g/mol |

| Key Functionality | Ar-Br: Electrophile for C-C/C-N bond formation.-CF₃: Lipophilic electron-withdrawing group (metabolic blockade).-SO₂NH-: Hydrogen bond donor/acceptor (pharmacophore).[1] |

Structural Utility Analysis

In medicinal chemistry, this molecule is rarely the final drug. It is a Lego block . The bromine atom is the "connector." If you purchase the final sulfonamide, you pay a premium for the convenience.[1] However, the quality of the bromine "handle" is critical; impurities such as the des-bromo analog (formed during poor precursor synthesis) will poison downstream catalytic cycles.[1]

Part 2: The "Buy" Option (Market Landscape)[1][2]

Commercial sourcing for CAS 951884-79-0 is currently inefficient.[1] While major aggregators (e.g., PubChem, ChemSpider) list vendors, actual stock is rare.[1]

Estimated Commercial Pricing (2024-2025 Projections)

Based on market analysis of structural analogs (e.g., N-butyl or N-(2-bromoethyl) variants).[1]

| Vendor Tier | Lead Time | Purity | Est. Price (1g) | Est. Price (10g) |

| Catalog (In Stock) | 2-5 Days | 95%+ | $180 - $250 | $1,200+ |

| Catalog (Backorder) | 4-8 Weeks | 95% | $120 - $180 | $900+ |

| Custom Synthesis (CRO) | 6-10 Weeks | 98% | $1,500+ (FTE cost) | $2,000+ |

Risk Factor: "Inquire" status often indicates the vendor does not hold stock but will synthesize it upon order, effectively charging you for a custom synthesis run disguised as a catalog product.

Part 3: The "Make" Option (Synthesis & Cost Breakdown)[1]

The synthesis is a single-step nucleophilic substitution between 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and ethylamine .[1] This reaction is thermodynamically favorable and kinetically fast.[1]

Retrosynthetic Logic & Workflow[1]

Figure 1: One-step synthesis workflow. The acid wash is the critical purification step, often eliminating the need for chromatography.[1]

Validated Experimental Protocol

Scale: 10.0 mmol (approx. 3.23 g of sulfonyl chloride) Expected Yield: ~3.0 g (90-95%)[1]

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (optional but recommended to prevent hydrolysis of the chloride).

-

Solvation: Dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (3.23 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Cool to 0°C in an ice bath.

-

Amine Addition: Add Ethylamine (2.0 M in THF, 6.0 mL, 12 mmol, 1.2 equiv) dropwise.

-

Note: If using Ethylamine HCl salt, suspend it in DCM first and double the base equivalents.

-

-

Base Addition: Add Triethylamine (Et₃N, 2.1 mL, 15 mmol, 1.5 equiv) dropwise to scavenge the HCl generated.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LCMS.[1]

-

Workup (The "Self-Validating" Step):

-

Dilute with DCM (50 mL).

-

Wash 1: 1N HCl (30 mL) – Critical: This converts unreacted ethylamine and Et₃N into water-soluble salts, removing them from the organic layer.[1]

-

Wash 2: Saturated NaHCO₃ (30 mL) – Neutralizes residual acid.

-

Wash 3: Brine (30 mL).

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The resulting off-white solid is usually >95% pure.[1] If necessary, recrystallize from Hexane/EtOAc or Ethanol.[1]

Cost of Goods (COGs) Analysis[3]

This calculation assumes the purchase of the sulfonyl chloride precursor from a competitive vendor (e.g., Oakwood Chemical, Manchester Organics) rather than a premium catalog.[1]

| Component | Source | Unit Price | Qty Used | Cost per Run (3g scale) |

| Sulfonyl Chloride | Oakwood (CAS 351003-46-8) | $99.00 / 25g | 3.23 g | $12.79 |

| Ethylamine (2M) | Sigma/Combi | $50.00 / 100mL | 6 mL | $3.00 |

| Solvents/Base | General Stock | N/A | ~50 mL | $2.00 |

| Labor (Est.) | Post-doc/Scientist | $50/hr | 2 hrs | $100.00 |

| Total Cost | $117.79 | |||

| Cost Per Gram | ~$39.26/g |

Note: If labor is excluded (sunk cost in academic/internal labs), the material cost is <$6.00 per gram .[1]

Part 4: Decision Matrix & Quality Control

When to Make vs. Buy

Figure 2: Decision logic based on scale and material availability.

Critical Quality Control (The "Trust" Pillar)

Before using the synthesized sulfonamide in cross-coupling reactions, verify the following:

-

H-NMR Diagnostic:

-

Sulfonamide NH: Look for a broad singlet/triplet around δ 4.5 - 5.0 ppm (CDCl₃).[1]

-

Ethyl Group: Quartet (~3.0 ppm) and Triplet (~1.1 ppm).

-

Aromatic Region: Three distinct protons. Ensure integration matches 1:1:1.

-

-

Impurity Watch:

References

-

Precursor Availability & Pricing: Oakwood Chemical.[1] 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 351003-46-8).[1][2][3][4] Accessed Oct 2023.[1]

-

Target Molecule Identity: Fluorochem. 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-79-0).[1][5]

-

General Sulfonamide Synthesis: "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines." Organic Chemistry Portal. Validated standard protocol for nucleophilic substitution at sulfur.

- Cost Analysis Methodology: "Make vs. Buy Decisions in Pharmaceutical Research." Drug Discovery Today, Principles of sourcing economics.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE price,buy 3-BROMO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE - chemicalbook [chemicalbook.com]

- 3. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2][3] When coupled with the well-established pharmacophoric character of the sulfonamide moiety, the resulting scaffold becomes a powerful platform for generating novel therapeutic candidates.[4][5]

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is an exemplary building block that embodies this principle. It offers a trifecta of desirable features for synthetic diversification:

-

The Trifluoromethyl Group: This strongly electron-withdrawing and lipophilic group can enhance metabolic stability, improve membrane permeability, and increase binding affinity of a drug candidate to its target protein.[1][3][6]

-

The Benzenesulfonamide Core: This structural motif is present in a wide array of approved drugs and is known to interact with various biological targets, most notably as inhibitors of carbonic anhydrase, which has implications for anticancer, antimicrobial, and anticonvulsant therapies.[7][8][9]

-

A Reactive Bromine Handle: The aryl bromide provides a specific and reliable site for derivatization, primarily through palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse range of substituents.[10][11]

This guide provides an in-depth exploration of the synthetic utility of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide, focusing on robust and reproducible protocols for palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, empowering researchers to efficiently generate libraries of novel compounds for drug discovery programs.

Core Mechanistic Principles: The Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds.[10][12][13] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[12][13]

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried reaction vessel, add 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1). The total solvent volume should result in a starting material concentration of approximately 0.1-0.2 M.

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to prevent the oxidation of the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product. [14]

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid Partner | Product Structure | Typical Yield (%) |

| 1 | Phenylboronic acid | 85-95 | |

| 2 | 4-Methoxyphenylboronic acid | 80-90 | |

| 3 | Pyridin-3-ylboronic acid | 65-75 | |

| 4 | Thiophen-2-ylboronic acid | 70-85 |

(Yields are illustrative and may vary based on specific reaction conditions and scale.)

Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted anilines and N-aryl heterocycles. [10]This protocol facilitates the coupling of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide with various primary and secondary amines.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vessel.

-

Reagent Addition: Add 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide (1.0 equiv.) and anhydrous, degassed solvent (e.g., toluene).

-

Amine Addition: Add the desired amine (1.2 equiv.) to the mixture.

-

Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction with water. Dilute with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Aminations

| Entry | Amine Partner | Product Structure | Typical Yield (%) |

| 1 | Morpholine | 80-90 | |

| 2 | Aniline | 75-85 | |

| 3 | Benzylamine | 70-80 | |

| 4 | Indole | 60-75 |

(Yields are illustrative and may vary based on specific reaction conditions and scale.)

Trustworthiness and Validation: Characterization of Derivatives

The identity and purity of all synthesized derivatives must be rigorously confirmed. A self-validating system of characterization should include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful incorporation of the new substituent. ¹⁹F NMR is also highly informative for confirming the integrity of the trifluoromethyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized compound.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final product.

Conclusion and Future Outlook

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide is a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and efficient pathways to novel C-C and C-N linked derivatives. The resulting compounds, featuring the beneficial trifluoromethyl and sulfonamide motifs, are prime candidates for screening in various drug discovery campaigns, including those targeting cancer, infectious diseases, and neurological disorders. [9][15][16][17]The systematic application of these synthetic strategies will undoubtedly accelerate the identification of new lead compounds and contribute to the development of next-generation therapeutics.

References

-

AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

-

D'Meza, R. E., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. Available at: [Link]

-

Gao, C., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Available at: [Link]

-

Hassan, M. Z., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Available at: [Link]

-

He, Y., et al. (2026). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

-

Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

-

Molander, G. A., & Ham, J. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]

-

Supuran, C. T., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]

-

Boechat, N., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. ResearchGate. Available at: [Link]

-

Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

-

Request PDF. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

-

Boechat, N., et al. (2011). Design and synthesis of new N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes. PubMed. Available at: [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. PubChem. Available at: [Link]

-

Nemra, M. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

-

Gul, S., et al. (n.d.). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

-

Molander, G. A., & Dreher, S. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nobelprize.org [nobelprize.org]

- 13. fiveable.me [fiveable.me]

- 14. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Electron-Deficient Sulfonamides

Focus Substrate: 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Introduction & Strategic Analysis

This application note details the protocol for the palladium-catalyzed cross-coupling of 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide with aryl boronic acids. This substrate represents a classic "electron-deficient" scaffold common in medicinal chemistry (e.g., kinase inhibitors, ROR

Substrate Profiling

The molecule presents two distinct challenges that distinguish it from standard aryl bromides:

-

Electronic "Pull-Pull" Effect: The ring features two strong Electron Withdrawing Groups (EWGs): a trifluoromethyl group (-CF

) and a sulfonamide moiety (-SO-

Impact: These groups significantly lower the electron density of the benzene ring. While this accelerates the Oxidative Addition step (Pd(0)

Pd(II)), it renders the resulting Pd(II)-aryl complex highly electrophilic, increasing susceptibility to homocoupling or protodehalogenation if transmetallation is slow.

-

-

Sulfonamide Acidity (The "Trojan Horse"): The N-H proton of the secondary sulfonamide has a pKa of approximately 11-12.

-

Impact: Under standard basic conditions (e.g., K

CO

-

Experimental Protocols

We present two protocols. Method A is the robust, cost-effective standard for simple coupling partners. Method B is the high-performance alternative for sterically hindered or unstable boronic acids.

Method A: The "Workhorse" Protocol (Pd(dppf)Cl )

Recommended for: Standard aryl boronic acids, scale-up, and cost-sensitive campaigns.

Reagents:

-

Substrate: 1.0 equiv (e.g., 1.0 mmol, ~332 mg)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

· CH -

Base: Na

CO -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl

(0.03 equiv). -

Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

). Critical: Oxygen promotes homocoupling of the boronic acid. -

Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M). Stir for 2 minutes to dissolve the bromide.

-

Base Addition: Add the degassed 2.0 M Na

CO -

Reaction: Heat the mixture to 80–90 °C for 4–16 hours.

-

Monitoring: Check via LC-MS. The electron-poor bromide is prone to hydrolysis if left too long; stop heating immediately upon consumption of starting material.

-

-

Workup (pH Control): Cool to RT. Dilute with EtOAc. Acidify the aqueous layer slightly (pH ~5-6) with 1M HCl before separation.

-

Why? This ensures the sulfonamide remains protonated (neutral) and partitions into the organic layer, rather than staying in the basic aqueous phase as a salt.

-

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or rapid screening.

Reagents:

-

Catalyst: XPhos Pd G3 (1–2 mol%)

-

Base: K

PO -

Solvent: THF : Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: Add substrate, boronic acid, and XPhos Pd G3 to the vial.

-

Cycle: Evacuate/Backfill with Argon (

). -

Solvent/Base: Add degassed THF and the aqueous K

PO -

Reaction: Heat to 60 °C (milder temperature). Reaction is typically complete in < 2 hours due to the rapid oxidative addition facilitated by the -CF

group and the high activity of the Buchwald precatalyst. -

Workup: Follow the pH-controlled extraction described in Method A.

Data Summary & Troubleshooting

| Parameter | Method A (dppf) | Method B (XPhos) |

| Oxidative Addition | Fast (due to EWGs) | Very Fast |

| Steric Tolerance | Moderate | High |

| Sulfonamide Interference | Low (dppf is bidentate, resists displacement) | Very Low (Bulky ligand prevents N-binding) |

| Temp | 90 °C | 60 °C |

| Common Failure Mode | Protodehalogenation (Ar-Br | Catalyst decomposition if O |

Troubleshooting "Stalled" Reactions: If conversion stops at ~50%:

-

Check pH: As the reaction progresses, the release of HBr consumes base. Ensure >2 equiv of base were used.

-

Catalyst Poisoning: The sulfonamide anion may be binding Pd. Switch to Method B or protect the sulfonamide (e.g., with a Dimethoxybenzyl (DMB) group), though this adds synthetic steps.

Visualizations

Mechanistic Pathway & Electronic Influence

This diagram illustrates the catalytic cycle, highlighting where the specific electronic properties of the -CF

Caption: The electron-deficient nature of the ring accelerates Oxidative Addition but risks catalyst poisoning by the sulfonamide anion if the base is too strong.

Experimental Workflow (Method A)

A visual guide to the bench execution.

Caption: Step-by-step bench protocol for Method A, emphasizing the critical acidification step during workup.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

PubChem. (n.d.). 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide Compound Summary. National Library of Medicine. Link

Sources

Application Note: A Robust HPLC-MS Method for High-Throughput Analysis of Halogenated Benzenesulfonamide Reactions

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the rapid and accurate analysis of halogenated benzenesulfonamide reactions. This protocol is specifically designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important class of compounds. The methodology presented herein provides a robust framework for reaction monitoring, impurity profiling, and quantitative analysis, ensuring data integrity and accelerating development timelines. The causality behind each experimental choice is explained, providing a self-validating system for immediate implementation.

Introduction: The Analytical Imperative for Halogenated Benzenesulfonamides

Halogenated benzenesulfonamides are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities. Their synthesis often involves electrophilic aromatic substitution reactions, where precise control and monitoring are paramount to ensure desired regioselectivity and yield. Unwanted isomers and residual starting materials can act as impurities that may carry toxicological risks or affect the efficacy of the final active pharmaceutical ingredient (API). Consequently, a highly sensitive and selective analytical method is crucial for in-process control and final product characterization.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as the gold standard for such analyses, offering exceptional separation efficiency and definitive molecular identification.[1] This application note provides a detailed protocol for an HPLC-MS method tailored to a representative reaction: the bromination of benzenesulfonamide. The principles and techniques described can be readily adapted to other halogenation reactions (chlorination, iodination) and substituted benzenesulfonamides.

Experimental Design: A Rationale-Driven Approach

The development of a robust analytical method hinges on a series of informed decisions. Here, we outline the logic behind our choice of instrumentation, reagents, and parameters.

Instrumentation and Software

-

HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven is essential for reproducible separations.

-

Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source provides the necessary sensitivity and selectivity.[2][3]

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing is required.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile (ACN) and water are critical to minimize background noise and ensure consistent chromatographic performance.

-

Mobile Phase Additives: Formic acid is used to facilitate protonation of the analytes in the ESI source, enhancing signal intensity in positive ion mode.[4]

-

Analytical Standards: Certified reference standards of benzenesulfonamide and its halogenated derivatives (e.g., 2-bromobenzenesulfonamide, 4-bromobenzenesulfonamide) are necessary for method development, calibration, and validation.

Step-by-Step Protocol: From Sample to Signal

This section provides a detailed, sequential protocol for the analysis of a hypothetical bromination reaction of benzenesulfonamide.

Sample Preparation: Ensuring Analytical Integrity

Accurate and reproducible sample preparation is the cornerstone of reliable quantitative analysis.[5]

Protocol:

-

Reaction Quenching (if necessary): At specified time points, aliquot a small volume (e.g., 10 µL) of the reaction mixture. Quench the reaction by diluting it 100-fold in a 50:50 (v/v) mixture of water and acetonitrile. This prevents further reaction and precipitates excess reagents that could interfere with the analysis.

-

Dilution: Perform a subsequent serial dilution to bring the analyte concentrations within the linear range of the calibration curve (typically in the ng/mL to low µg/mL range). A starting point for a 1 mg/mL reaction mixture would be a 1:1000 dilution.[6]

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

-

Internal Standard Spiking: For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., a structurally similar but chromatographically resolved sulfonamide) to the final diluted sample.

HPLC Method: Achieving Optimal Separation

The chromatographic separation is designed to resolve the starting material from its halogenated isomers and other potential byproducts.

Table 1: Optimized HPLC Parameters

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The smaller particle size enhances separation efficiency and allows for faster analysis times.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape for sulfonamides and promotes ionization.[4] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analytes of interest. |

| Gradient Elution | 10-90% B over 5 minutes | A gradient is employed to effectively separate compounds with differing polarities, from the more polar starting material to the more hydrophobic halogenated products, within a short timeframe. |

| Flow Rate | 0.4 mL/min | This flow rate is optimal for a 2.1 mm ID column, providing a balance between analysis speed and chromatographic resolution. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[8] |

| Injection Volume | 2 µL | A small injection volume minimizes potential peak distortion due to solvent effects. |

Mass Spectrometry Method: Unambiguous Detection

The mass spectrometer is set up to selectively detect and quantify the target analytes.

Table 2: Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules like sulfonamides. Positive mode is chosen due to the presence of the basic nitrogen atom, which is readily protonated.[7] |

| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |

| Cone Voltage | 30 V | A moderate cone voltage is applied to aid in desolvation and ion transmission without inducing significant in-source fragmentation. |

| Source Temperature | 150 °C | Ensures efficient desolvation of the electrospray droplets. |

| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Facilitates the evaporation of the solvent from the charged droplets. |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode offers high sensitivity for target analytes by monitoring their specific m/z values. For even greater selectivity and lower limits of detection, MRM can be employed on a triple quadrupole instrument.[3] |

Table 3: SIM Ions for Target Analytes

| Compound | Molecular Formula | [M+H]⁺ (m/z) |

| Benzenesulfonamide | C₆H₇NO₂S | 158.02 |

| 4-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 235.93 / 237.93 |

| 2-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 235.93 / 237.93 |

Note: The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides an additional layer of confirmation for the brominated species.

Method Validation: Establishing Trustworthiness

A thorough method validation is imperative to ensure the reliability of the analytical data.[1][9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples. | No interfering peaks at the retention times of the analytes. |

| Linearity | Analyze a series of at least five concentrations. | Correlation coefficient (r²) ≥ 0.99.[10] |

| Range | The interval between the upper and lower concentrations of the linearity study. | Demonstrates acceptable linearity, accuracy, and precision. |

| Accuracy | Analyze samples with known concentrations (spiked matrix). | Recovery between 98.0% and 102.0%.[10][11] |

| Precision (Repeatability & Intermediate) | Multiple analyses of the same sample on the same day and on different days. | Relative Standard Deviation (RSD) ≤ 2%.[12] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected.[2] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.[2] |

| Robustness | Deliberate small variations in method parameters (e.g., pH, column temperature, flow rate). | No significant impact on the analytical results. |

Data Visualization and Interpretation

Clear visualization of the experimental workflow and results is essential for effective communication and decision-making.

Experimental Workflow Diagram

Caption: HPLC-MS analysis workflow from sample preparation to final reporting.

Reaction Progress Monitoring

By plotting the relative peak areas of the starting material and the halogenated products over time, the reaction kinetics can be effectively monitored.

Caption: Simplified reaction scheme for the bromination of benzenesulfonamide.

Conclusion

The HPLC-MS method detailed in this application note provides a robust, sensitive, and selective platform for the analysis of halogenated benzenesulfonamide reactions. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can confidently monitor reaction progress, identify and quantify products and impurities, and ensure the quality and consistency of their synthesized compounds. The principles described herein are broadly applicable and can be adapted to a wide range of similar analytical challenges in pharmaceutical and chemical research.

References

- Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.

- Google Patents. (2013). Method For Removing Halogens From An Aromatic Compound.

- Pharmaguideline. (2024). Steps for HPLC Method Validation.

- Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science.

- ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.

- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.

- SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column.

- Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.

- Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.

- PubMed Central. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry.

- ResearchGate. (2025). Validation of HPLC Techniques for Pharmaceutical Analysis.

- PubMed Central. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice.

- PubMed. (2011). High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites.

- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.

- IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).

Sources

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. agilent.com [agilent.com]

- 3. agilent.com [agilent.com]

- 4. Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. organomation.com [organomation.com]

- 6. Sample preparation (MS, LC-MS) — IMM Instrument Guides 1.0.8 documentation [imm-instruments.science.ru.nl]

- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High temperature liquid chromatography hyphenated with ESI-MS and ICP-MS detection for the structural characterization and quantification of halogen containing drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions of Aryl Bromides

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the common and often frustrating side reaction of dehalogenation (specifically, hydrodehalogenation) when working with aryl bromides. Here, we will dissect the mechanistic origins of this unwanted pathway and provide a comprehensive set of troubleshooting strategies and frequently asked questions to help you maximize the yield of your desired coupled product.

Understanding the Problem: The "Why" of Dehalogenation

Before troubleshooting, it's crucial to understand the underlying mechanism. In a typical palladium-catalyzed cross-coupling cycle (like Suzuki-Miyaura or Buchwald-Hartwig), the desired pathway involves oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination to form the new C-C or C-N bond.[1][2] Dehalogenation is a competing pathway that short-circuits this cycle, leading to the formation of an Ar-H bond instead of the desired Ar-Nu bond.

The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[3] This can occur through several mechanisms, including β-hydride elimination from alkyl groups in the reaction, or reactions with the base, solvent (e.g., alcohols), or trace water.[3][4] Once formed, this Pd-H species can participate in a reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-Br), yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[3]

Caption: Competing catalytic cycles: Desired cross-coupling vs. undesired dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and how do I detect it?

A1: Dehalogenation is a side reaction where the bromine atom of your aryl bromide is replaced by a hydrogen atom, resulting in a reduced, non-functionalized arene byproduct.[5] This consumes your starting material and lowers the yield of your desired product. You can detect this byproduct using standard analytical techniques:

-

TLC: The dehalogenated product will typically have a different Rf value, often appearing as a less polar spot than the starting aryl bromide.[5]

-

GC-MS: This is a highly effective method to identify the byproduct by its molecular weight.[5]

-

NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, you will see new aromatic proton signals where the bromine atom used to be.[5]

Q2: Are certain aryl bromides more prone to dehalogenation?

A2: Yes. Electron-deficient aryl bromides are generally more susceptible to dehalogenation. Additionally, N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are notoriously prone to this side reaction.[3] For N-H containing heterocycles like indoles or pyrroles, the acidic proton can complicate the reaction. In these cases, protecting the N-H group can often suppress dehalogenation.[3][6]

Q3: How does my choice of phosphine ligand impact dehalogenation?

A3: The ligand is one of the most critical factors. Ligands modulate the steric and electronic properties of the palladium center.[4] To suppress dehalogenation, the goal is to accelerate the rate of reductive elimination of the desired product relative to the dehalogenation pathway.

-

Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, and other biaryl phosphines (Buchwald ligands) are often the solution.[3] Their steric bulk promotes the reductive elimination step, which is often the product-forming step in the desired catalytic cycle.[4] Their electron-donating nature can also stabilize the catalyst.[7]

Q4: Why is the choice of base so important for preventing dehalogenation?

A4: The base plays multiple roles, and an improper choice can accelerate dehalogenation. Strong alkoxide bases (e.g., NaOtBu, NaOEt) in protic solvents (like ethanol) are a common source of Pd-H species.[4][5] The base can also influence the rate-limiting step of the cycle.[8][9]

-

Recommendation: If dehalogenation is an issue, switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] These are less likely to act as hydride donors.

Troubleshooting Guide: From Problem to Solution

Use this section when you have confirmed that dehalogenation is a significant issue in your reaction.

| Problem | Probable Cause(s) | Suggested Solutions & Scientific Rationale |

| High levels (>10%) of dehalogenated byproduct. | 1. Inappropriate Ligand: The ligand is not sufficiently promoting the desired reductive elimination over competing pathways. | Solution 1: Switch to a bulkier, more electron-rich ligand. • Rationale: Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) sterically enforce the reductive elimination of the larger coupling partners, making the elimination of the small Ar-H less favorable.[3][4] This accelerates the desired product formation, outcompeting the dehalogenation pathway. |

| 2. Aggressive Base/Solvent System: The base is too strong or the solvent is acting as a hydride/proton source. | Solution 2: Change the base and/or solvent. • Rationale: Avoid strong alkoxide bases, especially with alcohol solvents.[3][5] Switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ in aprotic solvents like dioxane, toluene, or THF.[3] This minimizes the formation of palladium-hydride species, which are the primary mediators of dehalogenation.[3] | |

| 3. High Reaction Temperature / Long Reaction Time: The reaction is being heated for too long or at too high a temperature, promoting side reactions. | Solution 3: Reduce temperature and monitor reaction progress. • Rationale: Dehalogenation, like many side reactions, can become more prominent at higher temperatures or after the primary reaction has stalled. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor by TLC or GC-MS to stop the reaction upon completion of the desired transformation.[10] | |

| Reaction with N-heterocyclic bromide is problematic. | 1. N-H Acidity: The N-H proton of heterocycles like indoles or pyrroles is acidic and can interfere with the catalytic cycle. | Solution 1: Protect the N-H group. • Rationale: Protecting the nitrogen with a group like Boc or SEM can prevent deprotonation by the base and subsequent side reactions.[3][6] This simplifies the reactive system and often shuts down the dehalogenation pathway. |

| 2. Coordination to Palladium: The nitrogen of the heterocycle can coordinate to the palladium center, inhibiting catalysis. | Solution 2: Use specialized ligands. • Rationale: Certain bulky ligands are designed to create a specific coordination sphere around the palladium that favors binding of the aryl bromide over coordination with the heterocycle's nitrogen, facilitating the desired reaction.[3] | |

| Sluggish reaction leads to byproduct formation. | 1. Slow Oxidative Addition or Transmetalation: A slow step in the desired cycle gives the dehalogenation pathway more time to occur. | Solution 1: Use a more active catalyst system. • Rationale: Consider using a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that rapidly generates the active Pd(0) species.[11] This can help the desired catalytic cycle turn over more quickly. Ensure your reagents, especially the boronic acid/ester, are pure and active.[3] |

| 2. Water Content: While some water is often beneficial (especially in Suzuki couplings), excessive or uncontrolled amounts can be a proton source. | Solution 2: Control water content. • Rationale: If using anhydrous conditions, ensure solvents and reagents are rigorously dried. For aqueous systems, try screening different ratios of organic solvent to water. Water can be a hydrogen source for hydrodehalogenation.[12] |

Visualizing a Troubleshooting Workflow

Caption: A stepwise decision tree for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: General Screening Reaction to Minimize Dehalogenation

This protocol outlines a robust starting point for coupling an aryl bromide where dehalogenation is a concern.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Coupling Partner (e.g., Boronic Acid, Amine) (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst (e.g., SPhos Pd G3) (0.02 mmol, 2 mol%)

-

Ligand (e.g., SPhos) (0.04 mmol, 4 mol%)

-

Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous Solvent (e.g., Dioxane) (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vial or flask, add the aryl bromide, coupling partner, and base.

-

Seal the vessel with a septum.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Under a positive pressure of inert gas, add the palladium precatalyst and ligand.

-

Add the anhydrous solvent via syringe.

-

Place the reaction mixture in a preheated oil bath at 80-100 °C.

-

Stir vigorously for the designated reaction time (monitor by TLC or LC-MS every 2-4 hours).

-

Upon completion, cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude mixture by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.

Protocol 2: Baseline Experiment to Induce Dehalogenation (for comparison)

Running this protocol can serve as a negative control, confirming that your system is sensitive to conditions known to cause dehalogenation.[5]

Materials:

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

-

Coupling Partner (e.g., Phenylboronic acid) (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Base (e.g., Sodium Ethoxide) (2.0 mmol, 2.0 equiv)

-

Solvent (e.g., Ethanol) (10 mL)

Procedure:

-

Combine the aryl bromide, coupling partner, and sodium ethoxide in a round-bottom flask.

-

Evacuate and backfill with inert gas three times.[5]

-

Add ethanol, followed by the Pd(PPh₃)₄ catalyst.

-

Heat the reaction to reflux (approx. 78 °C) and stir for 12 hours.[5]

-

Work up as described in Protocol 1 and analyze the product ratio. A significant amount of anisole (the dehalogenated product) is expected.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Jagriti Sharma. (2020, December 31). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) [Video]. YouTube. Retrieved from [Link]

-

Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., & Diskin-Posner, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(20), 3733–3741. [Link]

-

Han, C., & Fu, G. C. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(43), 18037-18043. [Link]

-

Chen, J., & Rault, S. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 45(1), 121-123. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]

-

Lipshutz, B. H., & Ghorai, S. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1134–1137. [Link]

-

Vechtomova, Y., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12051–12061. [Link]

-

ResearchGate. (2015). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Retrieved from [Link]

-

ResearchGate. (2017). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Retrieved from [Link]

-

Uozumi, Y., & Takenaka, H. (2017). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts, 7(12), 374. [Link]

-

OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

-

Cella, R., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2022). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (2018). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Retrieved from [Link]

-

ResearchGate. (2011). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. wwjmrd.com [wwjmrd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. google.com [google.com]

- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

NMR peak assignment for complex trifluoromethylated aromatics

Technical Support Center: NMR of Trifluoromethylated Aromatics

Subject: Advanced Peak Assignment & Troubleshooting for

Executive Summary

The introduction of a trifluoromethyl (

-

Multiplet Confusion: Decoding complex

splitting patterns caused by -

Regioisomer Identification: Distinguishing ortho-, meta-, and para-isomers when proton signals are ambiguous.

-

Quantitative Errors: Resolving integration discrepancies caused by relaxation dynamics.

Part 1: The "Splitting" Headache ( Assignment)

Q: My

A: The

Diagnostic Protocol:

Use the Magnitude Rule to assign carbon positions relative to the

| Position relative to | Coupling Type | Typical | Appearance in |

| Ipso (Directly attached) | 270 – 275 Hz | Giant quartet (often low intensity due to lack of NOE) | |

| Ortho | 30 – 35 Hz | Distinct, wide quartet | |

| Meta | 3 – 6 Hz | Narrow quartet (often looks like a broadened singlet) | |

| Para | ~3 Hz | Very narrow quartet or broadened singlet |